molecular formula C12H11FN2O B2767830 [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine CAS No. 953886-63-0

[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine

Cat. No.: B2767830
CAS No.: 953886-63-0
M. Wt: 218.231
InChI Key: AAEIPMVEMPNDNA-UHFFFAOYSA-N
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Description

[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine ( 953886-63-0) is a fluorinated pyridine derivative of significant interest in pharmaceutical and agrochemical research. This compound serves as a versatile and high-value building block, particularly in the synthesis of more complex molecules for drug discovery programs . Its molecular formula is C12H11FN2O, with a molecular weight of 218.23 g/mol . The structure incorporates a pyridine ring, a common pharmacophore, which is functionalized with a methanamine group and a 2-fluorophenoxy substituent. The fluorine atom and ether linkage are key features that can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making this scaffold valuable for structure-activity relationship (SAR) studies . Researchers utilize this compound in medicinal chemistry to develop potential kinase inhibitors and other bioactive molecules . Its primary research value lies in its role as a synthetic intermediate, where the reactive methanamine group allows for further derivatization and coupling to create diverse compound libraries for biological screening. This product is intended for research and development applications only. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[2-(2-fluorophenoxy)pyridin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-10-3-1-2-4-11(10)16-12-7-9(8-14)5-6-15-12/h1-7H,8,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEIPMVEMPNDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=CC(=C2)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine typically involves the reaction of 2-fluorophenol with 4-chloropyridine under specific conditions to form the intermediate compound, which is then subjected to further reactions to obtain the final product . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In industrial settings, the production of [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine can act as dual inhibitors of c-Met and VEGFR-2, both of which are critical in cancer progression. A study synthesized a series of 2-substituted-4-(2-fluorophenoxy)pyridine derivatives, with one compound showing IC50 values of 0.11 μM and 0.19 μM against c-Met and VEGFR-2, respectively . These findings suggest potential for these compounds in targeted cancer therapies.

Central Nervous System Disorders

The compound has been investigated for its effects on serotonin receptors, particularly the 5-HT1A receptor. Biased agonists derived from related structures have shown promise in treating CNS disorders associated with serotonergic dysregulation, such as depression and anxiety . The development of selective compounds can lead to better therapeutic profiles with reduced side effects.

Antitubercular Properties

Recent studies have highlighted the antitubercular activity of compounds related to [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine. For instance, a novel series of derivatives exhibited potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . This positions these compounds as potential leads for the development of new antitubercular agents.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) is crucial for optimizing the efficacy of [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine derivatives. Variations in substituents on the pyridine ring significantly influence biological activity. For example, the introduction of different functional groups can enhance binding affinity to target receptors or improve metabolic stability .

Case Studies

Study Application Key Findings
Study on c-Met/VEGFR-2 inhibitorsOncologyCompound 12d showed IC50 values of 0.11 μM (c-Met) and 0.19 μM (VEGFR-2) indicating strong inhibition potential .
Investigation of serotonin receptor agonistsCNS DisordersBiased agonism at the 5-HT1A receptor correlated with antidepressant-like effects in vivo, suggesting therapeutic applications in mood disorders .
Antitubercular activity assessmentInfectious DiseasesCompounds demonstrated MIC values between 4 to 64 μg/mL against M. tuberculosis, highlighting their potential as new treatments for tuberculosis .

Mechanism of Action

The mechanism of action of [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Position: The position of the phenoxy/methanamine groups on the pyridine ring significantly impacts biological activity. For example, [6-(4-fluorophenoxy)pyridin-2-yl]methanamine (2-position substitution) is a structural isomer of the target compound but may exhibit distinct binding properties due to altered spatial orientation .

Hydrophobicity : Cyclopentyloxy substitution in [2-(cyclopentyloxy)pyridin-4-yl]methanamine increases hydrophobicity, which may affect solubility and membrane permeability .

LOXL2 Inhibition

Pyridin-4-yl methanamine derivatives, such as compound 16 in , exhibit potent inhibition of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrosis and cancer metastasis. The target compound’s fluorophenoxy group may similarly enhance interactions with LOXL2’s active site, though direct data are lacking .

Allosteric Modulation

highlights methanamine-containing compounds (e.g., 9045 and 0801) as allosteric modulators of gonadotropin receptors.

Biological Activity

[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine, with the CAS number 953886-63-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorophenoxy group and a methanamine moiety. The presence of the fluorine atom may enhance lipophilicity and influence biological interactions.

The biological activity of [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine is hypothesized to involve interaction with specific molecular targets, including enzymes and receptors. The fluorophenoxy group may facilitate binding to target proteins, potentially modulating their activity.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine. For instance, derivatives have shown promising results against various cancer cell lines:

CompoundCell LineCC50 (µM)Reference
3gHT2958.4
23rVariousNot specified

These studies suggest that compounds with similar structures may inhibit cancer cell proliferation and induce apoptosis.

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of various kinases. For example, some pyridine derivatives exhibit inhibitory effects on Aurora kinases, which are crucial in cell division and are often overexpressed in cancers:

CompoundTarget EnzymeActivityReference
23rAurora KinasePotent Inhibitor

Case Studies

  • Anticancer Screening : A series of pyridine derivatives, including those related to [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine, were screened against multiple cancer cell lines. Results indicated significant cytotoxicity, particularly against colorectal cancer cells (HT29) and breast adenocarcinoma (MCF7) cells.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that certain derivatives could activate apoptotic pathways while inhibiting anti-apoptotic proteins, suggesting a dual mechanism for inducing cell death in cancer cells.

Q & A

Q. Table 1: Example Reaction Conditions for Amination

StepReagentSolventTemp (°C)Time (h)Yield (%)
IntermediateNH₃·H₂OEtOH70665
Final ProductNaBH₄THF25282

Q. Table 2: Key NMR Peaks (δ, ppm)

ProtonChemical ShiftMultiplicityAssignment
Pyridine H-38.52d (J=5.6 Hz)Pyridin-4-yl
Fluorophenoxy H-67.21dd (J=8.4, 2.0 Hz)2-Fluorophenoxy
Methanamine NH₂1.75br s-CH₂NH₂

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